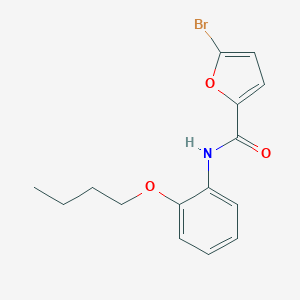![molecular formula C16H16N2O2 B267250 N-methyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B267250.png)
N-methyl-3-[(phenylacetyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-3-[(phenylacetyl)amino]benzamide, commonly known as MPAA, is a synthetic compound that has been studied for its potential applications in scientific research. MPAA is a member of the benzamide family, which is known for its diverse biological activities.
作用機序
The mechanism of action of MPAA is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins. MPAA has been shown to inhibit the activity of the proteasome, which may contribute to its anti-cancer effects. MPAA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPAA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, MPAA has been shown to induce apoptosis (cell death) in certain cells, as well as to inhibit the growth of bacteria and fungi. MPAA has also been shown to have anti-inflammatory effects, which may be due to its inhibition of HDACs.
実験室実験の利点と制限
One advantage of using MPAA in lab experiments is its specificity for certain proteins or enzymes. MPAA has been shown to selectively inhibit the activity of the proteasome and HDACs, which makes it a useful tool for studying the function of these proteins. However, one limitation of using MPAA in lab experiments is its potential toxicity. MPAA has been shown to be toxic to certain cells at high concentrations, which may limit its usefulness in certain applications.
将来の方向性
There are several future directions for research on MPAA. One area of interest is the development of more selective inhibitors of the proteasome and HDACs. Another area of interest is the study of MPAA's potential use in combination with other anti-cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of MPAA and its potential applications in other areas of scientific research.
合成法
MPAA can be synthesized using a variety of methods, including N-methylation of 3-[(phenylacetyl)amino]benzoic acid or N-acylation of N-methyl-3-aminobenzoic acid with phenylacetyl chloride. The purity of the synthesized MPAA can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
MPAA has been studied for its potential applications in scientific research, including its use as a tool for studying the function of certain proteins. For example, MPAA has been used to study the activity of the proteasome, a complex protein involved in the degradation of cellular proteins. MPAA has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
製品名 |
N-methyl-3-[(phenylacetyl)amino]benzamide |
|---|---|
分子式 |
C16H16N2O2 |
分子量 |
268.31 g/mol |
IUPAC名 |
N-methyl-3-[(2-phenylacetyl)amino]benzamide |
InChI |
InChI=1S/C16H16N2O2/c1-17-16(20)13-8-5-9-14(11-13)18-15(19)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,17,20)(H,18,19) |
InChIキー |
FHXBJQCDFYFNGE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 |
正規SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(allyloxy)phenyl]-2-bromobenzamide](/img/structure/B267169.png)






![4-[2-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid](/img/structure/B267184.png)
methanone](/img/structure/B267186.png)
![N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B267188.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-3-(2-phenoxyethoxy)benzamide](/img/structure/B267189.png)
![2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267190.png)
![4-[2-(Allyloxy)anilino]-4-oxobutanoic acid](/img/structure/B267192.png)